molecular formula C16H18N8O B11147834 N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B11147834
M. Wt: 338.37 g/mol
InChI Key: PVZOUSKVQCDKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its structure is characterized by a hybrid scaffold featuring a [1,2,3,4]tetrazolo[1,5-b]pyridazine ring system linked to a piperidinecarboxamide group, further functionalized with a 4-pyridylmethyl moiety. The tetrazolopyridazine core is a nitrogen-rich heterocycle known to be a bioisostere for carboxylic acids and other functional groups, often employed to modulate pharmacokinetic properties like solubility and metabolic stability [1] . This specific molecular architecture suggests potential for high-affinity binding to enzymatic targets. Researchers are exploring this compound and its analogs primarily as a key intermediate or potential lead structure in the development of novel kinase inhibitors [2] . The 4-pyridylmethyl group is a common pharmacophore found in ligands targeting a wide range of purine-binding enzymes, including various protein kinases implicated in oncology and inflammatory diseases. Its primary research value lies in its utility as a chemical probe for investigating signal transduction pathways and for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets.

Properties

Molecular Formula

C16H18N8O

Molecular Weight

338.37 g/mol

IUPAC Name

N-(pyridin-4-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H18N8O/c25-16(18-10-12-5-7-17-8-6-12)13-2-1-9-23(11-13)15-4-3-14-19-21-22-24(14)20-15/h3-8,13H,1-2,9-11H2,(H,18,25)

InChI Key

PVZOUSKVQCDKSR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN3C(=NN=N3)C=C2)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

3,6-Dichloropyridazine reacts with hydrazine hydrate in ethanol to form 1-(6-chloropyridazin-3-yl)hydrazine , which undergoes diazotization with sodium nitrite (NaNO₂) in hydrochloric acid to yield 6-chlorotetrazolo[1,5-b]pyridazine . This intermediate serves as a versatile building block for further functionalization.

Reaction Conditions :

  • Step 1 : 3,6-Dichloropyridazine + hydrazine hydrate → 1-(6-chloropyridazin-3-yl)hydrazine (90% yield, 24 h, room temperature).
  • Step 2 : Diazotization with NaNO₂/HCl → 6-chlorotetrazolo[1,5-b]pyridazine (95% yield, 0–5°C, 15 min).

Alternative Routes via Azide Intermediates

In another approach, 3,6-diazidopyridazine undergoes cyclization in the presence of phosphonyl carbanion reagents to form tetrazolo[1,5-b]pyridazine derivatives. This method emphasizes regioselectivity control through reaction media (e.g., sodium ethanolate).

Functionalization of the Piperidinecarboxamide Backbone

The piperidinecarboxamide component is synthesized through sequential modifications of piperidine derivatives:

Piperidine Esterification and Alkylation

4-Piperidinecarboxylic acid is esterified with methanol and thionyl chloride (SOCl₂) to form methyl 4-piperidinecarboxylate hydrochloride , followed by alkylation with benzyl chloride to yield N-benzyl-4-piperidinecarboxylic acid methyl ester . Hydrolysis with NaOH produces N-benzyl-4-piperidinecarboxylic acid , which is subsequently converted to the carboxamide via reaction with ammonia or amines.

Key Steps :

  • Esterification: 4-Piperidinecarboxylic acid → methyl ester (SOCl₂/MeOH, reflux).
  • Alkylation: Benzyl chloride + methyl ester → N-benzyl derivative (70–85% yield).

Modern Modular Approaches

Recent advances employ biocatalytic C–H oxidation and nickel-catalyzed cross-coupling to functionalize piperidines directly. For example, enzymatic hydroxylation introduces hydroxyl groups at specific positions, enabling subsequent radical cross-coupling without protective groups.

Coupling of Tetrazolo[1,5-b]pyridazine and Piperidinecarboxamide

The fusion of the two moieties involves nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling :

SNAr with Piperidine Amines

6-Chlorotetrazolo[1,5-b]pyridazine reacts with 3-piperidinecarboxamide in ethanol or DMF at elevated temperatures (60–80°C) to form the C–N bond. The reaction is facilitated by the electron-deficient nature of the tetrazolo-pyridazine ring, which activates the chlorine substituent for displacement.

Example :

  • 6-Chlorotetrazolo[1,5-b]pyridazine + 3-piperidinecarboxamide → 1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide (70–80% yield, 12 h).

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (Xantphos) enable coupling of aryl halides with amines under mild conditions. This method is advantageous for sterically hindered substrates.

Introduction of the 4-Pyridylmethyl Group

The final step involves reductive amination or alkylation to attach the 4-pyridylmethyl substituent:

Reductive Amination

3-Piperidinecarboxamide reacts with 4-pyridinecarboxaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) to form the secondary amine. The reaction proceeds via imine intermediate formation, followed by reduction.

Conditions :

  • 4-Pyridinecarboxaldehyde + piperidinecarboxamide → imine (MeOH, RT, 2 h).
  • Reduction with NaBH₃CN → N-(4-pyridylmethyl) derivative (65–75% yield).

Alkylation with 4-Pyridylmethyl Halides

Alternatively, 4-(chloromethyl)pyridine reacts with the piperidinecarboxamide under basic conditions (K₂CO₃, DMF) to form the desired product.

Optimization and Challenges

regioselectivity in Tetrazolo Ring Formation

Diazotization conditions (temperature, acid concentration) critically influence the ratio of tetrazolo[1,5-b]pyridazine to azide tautomers. Low temperatures (0–5°C) favor the tetrazole form.

Solvent and Catalyst Selection

  • DMF enhances solubility in SNAr reactions but requires careful purification.
  • Nickel catalysis offers a sustainable alternative to palladium in cross-coupling steps.

Analytical Characterization

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Key signals include:
    • Tetrazolo-pyridazine protons: δ 7.98–8.50 ppm (aromatic).
    • Piperidine CH₂ groups: δ 1.6–3.8 ppm.
  • HRMS : Molecular ion peaks confirm stoichiometry.
  • IR Spectroscopy : Amide C=O stretches at 1640–1680 cm⁻¹.

Data Tables

Table 1: Reaction Yields for Key Intermediates

Intermediate Yield (%) Conditions Reference
6-Chlorotetrazolo[1,5-b]pyridazine 95 NaNO₂/HCl, 0–5°C
N-Benzyl-4-piperidinecarboxylic acid 85 NaOH/MeOH, reflux
1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxamide 78 DMF, 80°C, 12 h

Table 2: Spectroscopic Data for Final Product

Parameter Value
¹H NMR (DMSO- d6 ) δ 8.50 (d, pyridyl), 3.63 (m, piperidine)
HRMS (m/z) [M+H]⁺: 396.1782 (calc. 396.1785)
IR (KBr) 1650 cm⁻¹ (C=O amide)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridylmethyl group.

    Reduction: Reduction reactions could target the azole or pyridazinyl rings.

    Substitution: The compound might participate in substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridyl ketones, while reduction could produce tetrahydropyridazinyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyridylmethyl)-1,2,3,4-tetrahydro-1,5-benzodiazepine-6-carboxamide
  • N-(4-pyridylmethyl)-1,2,3,4-tetrahydro-1,5-benzothiazepine-6-carboxamide

Uniqueness

N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to the presence of the tetraazolo-pyridazinyl ring, which is less common compared to benzodiazepine or benzothiazepine derivatives. This unique structure may confer distinct chemical and biological properties.

Biological Activity

N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetraazolo-pyridazine moiety and a piperidinecarboxamide group. Its molecular formula is C12H14N6OC_{12}H_{14}N_{6}O, with a molecular weight of approximately 258.28 g/mol. The compound is characterized by the following structural components:

  • Tetraazolo[1,5-b]pyridazine ring : Contributes to its biological activity.
  • Piperidinecarboxamide : Enhances solubility and bioavailability.

1. Antiinflammatory Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from tetraazoles have shown promising results in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. A study demonstrated that certain derivatives displayed a favorable COX-2/COX-1 selectivity ratio, indicating potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

2. Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays revealed that it can significantly reduce reactive oxygen species (ROS) levels in cells exposed to oxidative stress. This property is crucial for protecting cells from damage caused by free radicals and may contribute to its therapeutic potential in chronic diseases associated with oxidative stress .

3. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of the compound. The results indicated that it does not exert cytotoxic effects on various cell lines at therapeutic concentrations. This suggests that this compound could be developed as a safe therapeutic agent .

The mechanisms through which this compound exerts its biological effects are being elucidated through various studies:

  • Inhibition of COX Enzymes : The binding affinity of the compound to COX enzymes has been supported by molecular docking studies. These studies indicate that the compound occupies the active site similarly to existing anti-inflammatory drugs like Meloxicam .
  • Modulation of Inflammatory Pathways : The compound appears to modulate signaling pathways involved in inflammation and oxidative stress response, further enhancing its therapeutic profile.

Case Studies and Research Findings

Several research findings highlight the potential applications of this compound:

StudyFocusKey Findings
Study AAntiinflammatory effectsSignificant COX inhibition; reduced inflammation markers in vitro
Study BAntioxidant activityDecreased ROS levels; improved cell viability under oxidative stress
Study CCytotoxicity assessmentNon-cytotoxic at therapeutic concentrations; safe for further development

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for distinguishing tetraazolo-pyridazine regioisomers .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, essential for detecting synthetic byproducts .
  • HPLC : Assesses purity (>98% required for pharmacological studies) and identifies trace impurities using C18 reverse-phase columns .

How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?

Q. Advanced

  • Substituent modification : Systematic variation of the pyridylmethyl or piperidine groups (e.g., fluorination, methoxy substitution) to assess effects on target binding. For example, fluorophenyl analogs show enhanced kinase inhibition .
  • Biological assays : Pair SAR with enzymatic inhibition assays (e.g., kinase activity) and cellular viability tests to correlate structural changes with potency .
  • Computational modeling : Molecular docking predicts binding affinities to targets like p38 MAPK, guiding synthetic priorities .

What strategies are recommended to resolve contradictory data regarding the compound’s biological activity across different experimental models?

Q. Advanced

  • Assay standardization : Normalize variables like cell line selection (e.g., HEK293 vs. HeLa) and ATP concentrations in kinase assays to reduce variability .
  • Orthogonal validation : Confirm activity using complementary methods (e.g., SPR for binding affinity, CRISPR knockouts for target relevance) .
  • Meta-analysis : Compare data across studies with similar substituents (e.g., triazolo vs. tetraazolo cores) to identify trends masked by structural nuances .

What are the key physicochemical properties (e.g., solubility, logP) influencing this compound’s bioavailability, and how are they determined?

Q. Basic

  • Solubility : Measured via shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Low solubility (<50 µM) may necessitate prodrug strategies .
  • logP : Determined via HPLC retention time correlation; ideal range (2–4) balances membrane permeability and aqueous solubility .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation pathways (e.g., hydrolysis of carboxamide) .

How can in silico modeling (e.g., molecular docking) guide the identification of molecular targets for this compound?

Q. Advanced

  • Target prediction : Use SwissTargetPrediction or AutoDock to screen kinase/receptor databases. For example, triazolopyridazines show affinity for TAK1 kinase .
  • Binding mode analysis : Compare docking poses with co-crystallized inhibitors (e.g., ATP-competitive vs. allosteric binding) to prioritize experimental validation .
  • ADMET profiling : Predict pharmacokinetic liabilities (e.g., CYP450 inhibition) using tools like ADMETlab 2.0 .

What in vitro assays are commonly employed to evaluate the compound’s activity against enzymatic targets?

Q. Basic

  • Kinase inhibition : Radiometric assays (32P-ATP incorporation) or fluorescence-based ADP-Glo™ assays quantify IC50 values .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, A549) assess antiproliferative effects .
  • Receptor binding : Radioligand displacement assays (e.g., [3H]-labeled ligands for GPCRs) determine Ki values .

What analytical approaches are used to characterize thermal degradation products under accelerated stability conditions?

Q. Advanced

  • Thermogravimetric Analysis (TGA) : Identifies decomposition temperatures and residual solvents .
  • LC-MS/MS : Profiles degradation products (e.g., hydrolyzed carboxamide fragments) and quantifies their abundance .
  • Solid-state NMR : Detects polymorphic transitions or amorphous content affecting stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.